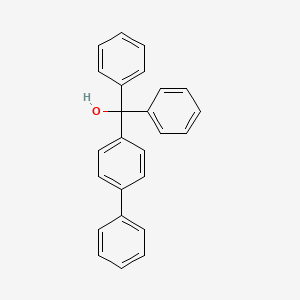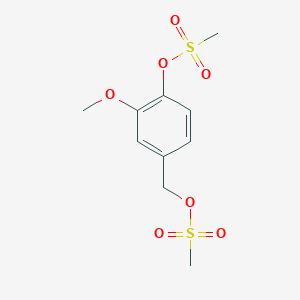
(+/-)-2,2'-Bis(dibromomethyl)-1,1'-binaphthyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)-2,2’-Bis(dibromomethyl)-1,1’-binaphthyl is an organic compound that belongs to the class of binaphthyl derivatives. This compound is characterized by the presence of two dibromomethyl groups attached to a binaphthyl backbone. The binaphthyl structure consists of two naphthalene rings connected at the 1,1’ positions, creating a rigid and planar framework. The dibromomethyl groups add significant steric bulk and reactivity to the molecule, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-2,2’-Bis(dibromomethyl)-1,1’-binaphthyl typically involves the bromination of 2,2’-bis(methyl)-1,1’-binaphthyl. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually performed in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions. The dibromomethyl groups are introduced through a radical bromination mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of (+/-)-2,2’-Bis(dibromomethyl)-1,1’-binaphthyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is carefully monitored, and the product is purified using techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
(+/-)-2,2’-Bis(dibromomethyl)-1,1’-binaphthyl undergoes various types of chemical reactions, including:
Substitution Reactions: The dibromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The dibromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (THF, DMF), mild heating.
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, ethanol), room temperature.
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, water), reflux conditions.
Major Products Formed
Substitution: Various substituted binaphthyl derivatives.
Reduction: 2,2’-Bis(methyl)-1,1’-binaphthyl.
Oxidation: Binaphthyl aldehydes or carboxylic acids.
科学的研究の応用
(+/-)-2,2’-Bis(dibromomethyl)-1,1’-binaphthyl has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers. It is also studied for its unique reactivity and steric properties.
Biology: Investigated for its potential as a ligand in the development of new catalysts for asymmetric synthesis.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
作用機序
The mechanism of action of (+/-)-2,2’-Bis(dibromomethyl)-1,1’-binaphthyl is primarily based on its ability to undergo various chemical reactions due to the presence of reactive dibromomethyl groups. These groups can participate in substitution, reduction, and oxidation reactions, leading to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
類似化合物との比較
(+/-)-2,2’-Bis(dibromomethyl)-1,1’-binaphthyl can be compared with other similar compounds, such as:
2,2’-Bis(bromomethyl)-1,1’-binaphthyl: Similar structure but with bromomethyl groups instead of dibromomethyl groups. It has different reactivity and steric properties.
2,2’-Bis(chloromethyl)-1,1’-binaphthyl: Contains chloromethyl groups, leading to different chemical behavior and applications.
2,2’-Bis(methyl)-1,1’-binaphthyl: Lacks halogen atoms, resulting in lower reactivity and different uses.
The uniqueness of (+/-)-2,2’-Bis(dibromomethyl)-1,1’-binaphthyl lies in its high reactivity due to the presence of dibromomethyl groups, making it a valuable compound for various chemical transformations and applications.
特性
CAS番号 |
95026-79-2 |
|---|---|
分子式 |
C22H14Br4 |
分子量 |
598.0 g/mol |
IUPAC名 |
2-(dibromomethyl)-1-[2-(dibromomethyl)naphthalen-1-yl]naphthalene |
InChI |
InChI=1S/C22H14Br4/c23-21(24)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22(25)26/h1-12,21-22H |
InChIキー |
LPOJJGAIBYMCBV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C(Br)Br)C(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965698.png)

![N-(4-methoxyphenyl)-2-{(3Z)-3-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11965709.png)

![methyl {[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B11965722.png)
![2-[(2-fluorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11965730.png)
![Benzenepropanamide, N-[2,2,2-trichloro-1-[[[[4-(2-phenyldiazenyl)phenyl]amino]thioxomethyl]amino]ethyl]-](/img/structure/B11965731.png)

![2-[(5-bromo-2-hydroxybenzylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B11965742.png)
![11-{(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B11965747.png)

![2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11965761.png)

![(5Z)-5-({3-[4-(Isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965774.png)
